5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWWNHCOEUXJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, a critical intermediate for further derivatization.
Reaction Conditions
-
Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or silicon tetrachloride (SiCl₄) with Lewis acids (e.g., AlCl₃) .
-
Solvent : Solvent-free or dichloromethane.
Typical Yield : >85% purity with minimal byproducts .
Application : The resulting acyl chloride is pivotal in synthesizing fungicides and agrochemicals.
Esterification
The carboxylic acid reacts with alcohols to form esters, enhancing solubility for pharmacological applications.
Reaction Conditions
-
Reagents : Ethanol, methanol, or higher alcohols with H₂SO₄ or HCl catalysis.
Example :
| Substrate | Alcohol | Catalyst | Product (Ester) | Yield (%) |
|---|---|---|---|---|
| Target compound | Ethanol | H₂SO₄ | Ethyl 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | 78–92 |
Key Insight : Microwave-assisted esterification reduces reaction time to <1 hour with comparable yields.
Amidation
The acid forms amides via coupling with amines, expanding its utility in medicinal chemistry.
Reaction Conditions
-
Reagents : Amines (e.g., benzylamine) with coupling agents like EDCI/HOBt or DCC.
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Solvent : DMF or THF.
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Temperature : Room temperature to 60°C.
Example :
| Amine | Coupling Agent | Product (Amide) | Yield (%) |
|---|---|---|---|
| Benzylamine | EDCI/HOBt | N-Benzyl-5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | 65–80 |
Biological Relevance : Amide derivatives show enhanced pharmacokinetic properties in antifungal studies .
Decarboxylation
Thermal or basic conditions promote decarboxylation, yielding 5-fluoro-1-(propan-2-yl)-1H-pyrazole.
Reaction Conditions
-
Reagents : NaOH or KOH in aqueous ethanol.
-
Mechanism : Loss of CO₂ via radical or carbanion intermediates.
Application : The decarboxylated product serves as a precursor for halogenation or cross-coupling reactions.
Salt Formation
The carboxylic acid reacts with bases to form salts, improving stability for industrial formulations.
Reaction Conditions
-
Reagents : NaOH, KOH, or organic bases (e.g., triethylamine).
-
Solvent : Water or ethanol.
Example :
| Base | Product (Salt) | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | >50 (H₂O) |
Pyrazole Ring Functionalization
While the fluorine at position 5 is relatively inert, the pyrazole ring undergoes electrophilic substitution under harsh conditions:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives (limited data) .
-
Sulfonation : Oleum (20% SO₃) at 100°C introduces sulfonic acid groups (theoretical; no experimental reports) .
Mechanistic Insights
-
Acid Chloride Formation : Proceeds via nucleophilic attack of Cl⁻ on the protonated carbonyl, followed by SO₂/CO₂ elimination (SOCl₂) or Lewis acid-mediated chloride exchange (SiCl₄) .
-
Amidation : Coupling agents activate the carboxylate, enabling nucleophilic amine attack.
This compound’s versatility in forming derivatives underscores its importance in synthetic organic chemistry and agrochemical development. Experimental protocols prioritize mild conditions to preserve the pyrazole ring’s integrity while maximizing functional group transformations .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a fluorine atom and a carboxylic acid group, contributing to its distinct chemical reactivity.
Biological Activities
The compound exhibits significant biological activities, making it valuable for various applications:
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Anticancer Activity
The anticancer potential has been explored through various studies:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects.
Applications in Scientific Research
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex fluorinated compounds. |
| Biology | Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. |
| Medicine | Explored in drug development, particularly in designing enzyme inhibitors for therapeutic purposes. |
| Industry | Utilized in producing agrochemicals and pharmaceuticals due to its unique chemical properties. |
Case Studies
Several case studies highlight the efficacy of this compound:
Study on Anticancer Activity
A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing varying degrees of cytotoxicity that indicate structure-activity relationships critical for drug design.
Antimicrobial Screening
Another investigation utilized broth microdilution techniques to assess antimicrobial properties against multidrug-resistant pathogens, demonstrating promising activity against resistant strains.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- Substituents : Phenyl (position 1), isopropyl (position 5), carboxylic acid (position 4).
- The phenyl group at position 1 increases steric bulk compared to isopropyl, which may affect binding affinity in biological targets .
- Molecular Formula : C₁₄H₁₆N₂O₂.
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid)
- Substituents: 3-Cyano-4-neophenyl (position 1), carboxylic acid (position 4).
- Key Differences: The bulky neophenyl group at position 1 and cyano substituent enhance lipophilicity and steric hindrance. Y-700 exhibits potent xanthine oxidase inhibitory activity (IC₅₀ = 5.8 nM), suggesting that substituent bulk at position 1 correlates with enhanced enzyme binding .
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- Substituents: 4-Fluorophenyl (position 1), amino (position 5), carboxylic acid (position 4).
- Key Differences: The amino group at position 5 provides hydrogen-bonding capability, contrasting with fluorine’s electronegativity. This compound’s 4-fluorophenyl group may improve metabolic stability compared to non-fluorinated analogs .
- Molecular Formula : C₁₀H₈FN₃O₂.
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
- Substituents : 5-(Trifluoromethyl)pyridin-2-yl (position 1), isopropyl (position 5), carboxylic acid (position 4).
- Molecular Formula : C₁₃H₁₂F₃N₃O₂.
Comparative Data Table
Key Findings from Comparative Analysis
Substituent Effects on Acidity: Fluorine at position 5 increases carboxylic acid acidity compared to amino or alkyl groups, which may enhance solubility in polar solvents or interaction with basic residues in enzymes.
Biological Activity : Bulky substituents at position 1 (e.g., neophenyl in Y-700) correlate with improved enzyme inhibition, likely due to enhanced binding pocket interactions.
Metabolic Stability : Fluorinated aryl groups (e.g., 4-fluorophenyl) may reduce oxidative metabolism, improving pharmacokinetic profiles .
Biological Activity
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and applications in various fields.
1. Chemical Structure and Synthesis
The compound features a pyrazole ring with a fluorine atom and a carboxylic acid group, which contributes to its distinct chemical reactivity. The synthesis typically involves:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Carboxylation : The introduction of the carboxylic acid group is often accomplished via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
2.1 Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit antimicrobial activity. Studies have shown that these compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
2.2 Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values in these studies suggest significant antiproliferative effects .
The biological activity of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating biological pathways relevant to cancer and microbial resistance .
3. Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing that compounds with similar structures exhibited varying degrees of cytotoxicity, indicating structure-activity relationships critical for drug design .
- Antimicrobial Screening : Another investigation utilized broth microdilution techniques to assess the antimicrobial properties against multidrug-resistant pathogens, demonstrating that certain derivatives showed promising activity against resistant strains .
4. Applications
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is being explored for various applications:
Q & A
Q. What are the common synthetic routes for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic/basic conditions (e.g., using ethyl acetoacetate and phenylhydrazine) .
- Halogenation : Introduction of fluorine via reagents like Selectfluor® or N-chlorosuccinimide (NCS) for chloro/fluoro substituents .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid . Key Optimization Parameters : Temperature (60–100°C), solvent polarity (DMF, DCM), and catalyst selection (e.g., Lewis acids) significantly impact yield (70–85%) and purity (>95%) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | Hydrazine derivatives, 1,3-dicarbonyl, H2SO4 | 60–75% |
| Halogenation | Selectfluor®, DMF, 80°C | 70–80% |
| Hydrolysis | NaOH/EtOH, reflux | 85–90% |
Q. How is the structural integrity of this compound validated?
- Spectroscopic Methods :
- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., isopropyl CH3 at δ 1.2–1.4 ppm; pyrazole H at δ 6.5–7.5 ppm) .
Q. What are the primary applications in pharmaceutical research?
- Drug Discovery : Acts as a scaffold for anti-inflammatory and anticancer agents. Modulates COX-2 and EGFR kinases in vitro (IC50: 0.5–5 µM) .
- Enzyme Inhibition : Targets bacterial enoyl-ACP reductase (FabI) and fungal lanosterol demethylase (CYP51), showing MIC values of 2–10 µg/mL .
- Receptor Binding Studies : Fluorine enhances bioavailability; isopropyl group improves lipophilicity (logP: 2.1–2.5) for blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved synthesis efficiency?
- DoE (Design of Experiments) : Screen variables (solvent, catalyst loading, time) via response surface methodology to maximize yield .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) while maintaining >90% purity .
- Flow Chemistry : Enhances scalability with continuous reactors, achieving 95% conversion at 100 mL/min flow rate .
Q. How do computational methods predict reactivity and biological interactions?
- Molecular Docking : AutoDock Vina simulates binding to COX-2 (binding energy: −8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Quantum Chemical Calculations : Gaussian 16 evaluates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Reassessment : Re-test IC50/MIC under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Metabolite Profiling : LC-MS identifies degradation products that may alter activity in vivo vs. in vitro .
- Target Validation : CRISPR knockouts confirm specificity (e.g., COX-2 KO abolishes anti-inflammatory effects) .
| Discrepancy Source | Mitigation Strategy | Example |
|---|---|---|
| Assay Variability | Standardize protocols (CLSI guidelines) | MIC discrepancies reduced from 4x to <2x |
| Metabolic Instability | Stability studies (PBS, plasma) | 50% degradation in liver microsomes at 1 hr |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
